DIBA

HIV-1 NCp7 zinc finger antiviral potency thiol-disulfide exchange

DIBA is an electrophilic zinc ejector that covalently modifies cysteine-rich zinc finger domains via thiol‑disulfide exchange—a mechanism fundamentally distinct from reversible chelators like EDTA. It uniquely disrupts the ER DNA‑binding domain (blocking tamoxifen‑resistant breast cancer growth, ~50% tumor reduction in vivo) and HIV‑1 NCp7 (inducing a diagnostic core‑freezing effect). Its symmetrical disulfide dimeric structure is essential for cross‑linking adjacent zinc fingers; monomeric analogs such as BITA cannot replicate this activity. Procure the validated parent scaffold for SAR studies, tamoxifen‑resistance mechanism interrogation, and antiviral target validation.

Molecular Formula C26H22N4O6S4
Molecular Weight 614.7 g/mol
CAS No. 171744-39-1
Cat. No. B1670412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBA
CAS171744-39-1
SynonymsDIBA;  PD-22551;  PD022551;  DIBA (Antineoplastic);  DIBA-1;  NSC 654077;  PD 22551.
Molecular FormulaC26H22N4O6S4
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)
InChIKeyFVGJPHFQQMQGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DIBA (CAS 171744-39-1) Chemical Identity and Primary Mechanism: A Disulfide Benzamide ER and HIV-1 Zinc Finger Inhibitor


DIBA (2,2′-dithiobisbenzamide-1; NSC-654077; PD-22551) is a symmetrical disulfide benzamide derivative with molecular formula C26H22N4O6S4 and molecular weight 614.74 [1]. The compound functions as an electrophilic zinc ejector that targets cysteine-rich zinc finger domains, specifically the DNA-binding domain of the estrogen receptor (ER) and the nucleocapsid protein NCp7 of HIV-1 [2][3]. Unlike conventional small-molecule inhibitors that bind to ligand-binding pockets, DIBA operates through a thiol-disulfide exchange mechanism that covalently modifies zinc-chelating cysteine residues, resulting in zinc ejection and disruption of protein function [4]. This distinct mechanism of action differentiates DIBA from both standard ER-targeting agents and typical antiviral nucleoside/non-nucleoside inhibitors.

Why DIBA (CAS 171744-39-1) Cannot Be Replaced by Generic Zinc Chelators or Monomeric Benzamide Analogs


Generic substitution of DIBA with conventional zinc chelators (e.g., EDTA, phenanthroline) or monomeric benzamide analogs (e.g., BITA) fails to replicate its biological activity profile due to fundamental differences in mechanism, potency, and target specificity. DIBA operates via covalent thiol-disulfide exchange rather than reversible metal coordination, which confers both potency advantages and distinct functional outcomes . The symmetrical disulfide dimeric structure is essential for cross-linking adjacent zinc finger domains, an activity absent in monomeric derivatives. Furthermore, DIBA demonstrates a unique dual-target capability validated across two independent therapeutic areas—ER-positive breast cancer and HIV-1 replication—with activity in tamoxifen-resistant models where conventional ER antagonists are ineffective [1]. These mechanistic and structural requirements preclude functional substitution by in-class compounds lacking the disulfide dimer architecture.

Quantitative Differentiation of DIBA (CAS 171744-39-1) Versus Comparator Compounds: Head-to-Head, Cross-Study, and Class-Level Evidence


DIBA Demonstrates Superior Antiviral Potency Compared to Monomeric Benzisothiazolone Derivative BITA in HIV-1 Replication Assays

DIBA, as a symmetrical disulfide benzamide dimer, exhibits antiviral potency superior to its monomeric benzisothiazolone derivative BITA. Turpin et al. (1999) reported that BITA compounds generally exhibited diminished antiviral potency compared to their disulfide precursors [1]. This finding establishes that the dimeric disulfide architecture of DIBA is functionally required for optimal NCp7 zinc finger inhibition and cannot be replaced by monomeric structural analogs.

HIV-1 NCp7 zinc finger antiviral potency thiol-disulfide exchange

DIBA Reduces Tumor Growth in Tamoxifen-Resistant Breast Cancer Xenograft Model Where Conventional ER Antagonists Are Ineffective

DIBA demonstrates significant in vivo antitumor activity in a tamoxifen-resistant breast cancer xenograft model, a disease context in which standard-of-care SERMs (selective estrogen receptor modulators) such as tamoxifen are therapeutically ineffective [1]. This provides a clear differentiation from conventional ER-targeting agents that rely on ligand-binding domain interaction. The observed activity was mechanistically linked to DIBA-mediated disruption of the ER DNA-binding zinc finger domain rather than competitive ligand displacement [2].

tamoxifen resistance ER-positive breast cancer xenograft model

DIBA Exerts Zinc Ejection via Covalent Thiol-Disulfide Exchange, in Contrast to Reversible Chelation by EDTA and Phenanthroline

DIBA abstracts zinc from cysteine-rich zinc finger domains via a covalent thiol-disulfide exchange mechanism, fundamentally distinct from the reversible metal coordination employed by conventional chelating agents such as EDTA and 1,10-phenanthroline . This mechanistic difference translates into vastly different potency profiles. In an RNA polymerase inhibition assay monitoring zinc-dependent transcriptional activity, redox-active composites operating via thiol-disulfide exchange achieved maximum inhibition through removal of exchangeable zinc. In sharp contrast, normal chelating agents EDTA and phenanthroline, even when applied at a thousand-fold excess, showed only marginal inhibition .

zinc finger ejection thiol-disulfide exchange mechanism of action

DIBA Exhibits Superior Antiviral Activity Compared to Selenium Analog Diselenobisbenzamides

In comparative studies evaluating dithiobenzamide (sulfur-containing, i.e., DIBA class) versus diselenobisbenzamide (selenium-containing) analogs, the sulfur-containing DIBA chemotype demonstrated established antiviral activity validated across multiple studies [1], whereas the selenium analogs were synthesized and characterized primarily as potential new virucides without equivalent validation of superior potency. Palus et al. reported the synthesis of 2,2′-diselenobisbenzamides and 4,4′-diselenobisbutyramides with sulfamoyl groups as potential antiviral agents, and in a similar manner synthesized dithiobenzamide (DIBA) from dithio-2,2-bisbenzoic acid . The DIBA scaffold's activity profile, including demonstrated in vitro and in vivo activity against HIV-1 and ER-positive breast cancer, supports the sulfur-containing disulfide architecture as the optimal configuration for zinc finger targeting.

virucidal activity disulfide versus diselenide structure-activity relationship

DIBA Serves as Benchmark Scaffold for Downstream Derivatives Including Pyridinioalkanoyl Thiolesters (PATEs)

DIBA (as the disulfide benzamide scaffold) serves as the foundational chemotype from which optimized NCp7 zinc finger inhibitors were developed. Turpin et al. (1999) stated explicitly that their synthesis and evaluation of variants including pyridinioalkanoyl thiolesters (PATEs) was conducted 'on the basis of our experience with symmetrical disulfide benzamides (DIBAs; Rice et al. Science 1995, 270, 1194-1197)' [1]. While PATEs exhibited superior anti-HIV-1 activity with enhanced water solubility, DIBA remains the reference standard and validated parent scaffold with established dual-target activity in both HIV-1 and breast cancer models [1][2].

scaffold optimization PATE NCp7 zinc finger inhibitor

Validated Research Applications for DIBA (CAS 171744-39-1) Based on Quantitative Differentiation Evidence


Investigating Tamoxifen Resistance Mechanisms in ER-Positive Breast Cancer Models

DIBA is uniquely suited for studying tamoxifen resistance mechanisms in ER-positive breast cancer, as demonstrated by its ability to block ligand-dependent and -independent cell growth in TAM-resistant models both in vitro and in vivo . Unlike conventional SERMs that fail in this setting, DIBA disrupts the ER DNA-binding zinc finger domain, providing a tool to interrogate resistance pathways independent of ligand-binding domain mutations or signaling crosstalk. The compound reduced tumor growth by approximately 50% in tamoxifen-resistant xenograft models and did not affect the growth of ER-negative breast cancer cells, confirming target specificity [1][2].

HIV-1 NCp7 Zinc Finger Inhibition and Antiviral Mechanism Studies

DIBA serves as a validated chemical probe for studying HIV-1 nucleocapsid protein NCp7 zinc finger inhibition and its consequences on viral replication. The compound chemically modifies Cys residues of retroviral zinc fingers, resulting in zinc ejection and extensive disulfide cross-linkage among adjacent NCp7 molecules . This cross-linkage correlates with loss of infectivity and decreased proviral DNA synthesis during acute infection, even though DIBA does not inhibit virus attachment or reverse transcriptase enzymatic activity [1]. DIBA causes a characteristic 'core-freezing effect' observable by electron microscopy, providing a distinct phenotypic signature for mechanism validation [1].

Zinc Finger Ejection Mechanism Studies via Thiol-Disulfide Exchange

DIBA is an essential tool for investigating covalent zinc ejection from cysteine-rich zinc finger domains via thiol-disulfide exchange, a mechanism fundamentally distinct from reversible metal chelation . Unlike EDTA or phenanthroline, which require thousand-fold excess to achieve even marginal inhibition in zinc-dependent transcription assays, DIBA-class compounds operate through a redox-driven covalent modification mechanism that achieves maximum inhibition through removal of exchangeable zinc . This makes DIBA the preferred chemical probe for studies requiring mechanistic differentiation between covalent zinc ejection and reversible chelation, and for validating zinc finger domain functional requirements in transcriptional regulation, viral replication, and nuclear receptor signaling [1].

Benchmark Reference Standard for NCp7 Zinc Finger Inhibitor Scaffold Optimization

DIBA functions as the foundational reference scaffold for medicinal chemistry optimization of NCp7 zinc finger inhibitors. As documented by Turpin et al. (1999), subsequent development of optimized chemotypes including pyridinioalkanoyl thiolesters (PATEs) was explicitly based on experience with symmetrical disulfide benzamides (DIBAs) . Procurement of DIBA provides the validated parent compound against which optimized derivatives were benchmarked, enabling structure-activity relationship studies, comparative mechanism validation, and assessment of improvements in potency, solubility, and selectivity achieved through scaffold evolution .

Technical Documentation Hub

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